Ingenol 5,20-Acetonide-3-O-angelate

Synthetic Chemistry Stability Intermediate

Ingenol 5,20-Acetonide-3-O-angelate is the definitive procurement choice when synthetic stability and high purity are non-negotiable. The 5,20-acetonide protecting group prevents isomerization and acyl migration, enabling stereoconservative esterification for novel ingenoid synthesis. Use it as a robust building block to manufacture ingenol 3-angelate without degradation, or as a reference standard for HPLC/LC-MS method validation. Available in ≥98% purity, this protected diterpene ensures reproducible R&D and streamlined downstream processing.

Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
Cat. No. B15073879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIngenol 5,20-Acetonide-3-O-angelate
Molecular FormulaC28H38O6
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C
InChIInChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1
InChIKeySTFFIQHUWFISBB-ZFUJAFNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ingenol 5,20-Acetonide-3-O-angelate: Chemical and Pharmacological Profile for Research Procurement


Ingenol 5,20-Acetonide-3-O-angelate (CAS 87980-68-5) is a diterpenoid natural product belonging to the ingenane class of PKC modulators, characterized by an acetonide-protected 5,20-diol system and an angelate ester at the C-3 position [1]. Structurally, it is a fully protected derivative of ingenol, serving as a stable, isolable intermediate in the semi-synthesis of ingenol 3-angelate (ingenol mebutate, Picato®), a clinically approved therapeutic for actinic keratosis . Its molecular formula is C₂₈H₃₈O₆ with a molecular weight of 470.6 g/mol [1].

The Critical Distinction of Ingenol 5,20-Acetonide-3-O-angelate Over Unprotected Ingenol Analogs


The substitution of unprotected ingenol or its clinically used ester, ingenol mebutate, with Ingenol 5,20-Acetonide-3-O-angelate is not functionally equivalent due to a fundamental difference in chemical stability and a divergent molecular role. The 5,20-acetonide group protects the highly reactive C-5 and C-20 hydroxy groups of the ingenol core, preventing the isomerization and acyl migration that are known to compromise the bioactivity and shelf-life of ingenol mebutate [1]. Critically, Ingenol 5,20-Acetonide-3-O-angelate is not a direct therapeutic; its primary value lies in its utility as a stable, high-purity synthetic intermediate, enabling the preparation of other bioactive ingenoids, including ingenol mebutate itself, without degradation . Therefore, selecting the protected acetonide over the free alcohol or its clinical ester is a procurement decision based on the need for a stable research tool or synthetic building block, rather than a direct drug candidate.

Quantitative Evidence for the Procurement of Ingenol 5,20-Acetonide-3-O-angelate as a Research Tool


Evidence Item 1: Enhanced Chemical Stability Enabled by 5,20-Acetonide Protection

The 5,20-acetonide moiety provides enhanced chemical stability compared to unprotected ingenol. This structural protection prevents undesirable isomerization and acyl migration, a known degradation pathway for ingenol esters. Consequently, Ingenol 5,20-Acetonide-3-O-angelate serves as a stable, storable intermediate for the synthesis of other bioactive ingenoids, including the clinical drug ingenol mebutate (Picato®), where it is used to achieve a high-yielding, stereoconservative synthesis [1].

Synthetic Chemistry Stability Intermediate

Evidence Item 2: Divergent Functional Role from Parent Ingenol in Biological Systems

While both the parent compound Ingenol and its derivative Ingenol 5,20-Acetonide-3-O-angelate are reported to interact with protein kinase C (PKC), their functional roles are distinct. Ingenol acts as a PKC activator with a binding affinity (Ki) of 30 µM [1]. In contrast, Ingenol 5,20-Acetonide-3-O-angelate, while reported as a PKC activator by some vendors , is primarily documented and utilized as a synthetic intermediate rather than a direct therapeutic agent. The critical difference lies in the functionalization of the C-5 and C-20 hydroxyl groups. Studies on ingenol esters have shown that the oxygenation pattern at these positions critically governs the separation of PKC-activating and apoptosis-inducing pathways [2]. Therefore, the acetonide-protected compound is not simply a less potent analog; it represents a distinct chemical entity with a primary value proposition rooted in its synthetic utility and chemical stability, not its direct biological potency.

PKC Activation Biological Activity Mechanism of Action

Recommended Research Applications for Ingenol 5,20-Acetonide-3-O-angelate


Scenario 1: Stable Intermediate for the Semi-Synthesis of Bioactive Ingenol Derivatives

This is the most validated and primary application. Use Ingenol 5,20-Acetonide-3-O-angelate as a protected, stable starting material for the synthesis of novel ingenol esters or for the preparation of known bioactive compounds like ingenol 3-angelate (ingenol mebutate). The 5,20-acetonide group ensures stereoconservative esterification and prevents side reactions during subsequent synthetic steps, enabling the production of high-purity target compounds .

Scenario 2: Tool Compound for Investigating Structure-Activity Relationships (SAR) of the Ingenane Core

Employ this compound to study the impact of 5,20-diol protection on biological function. By comparing the activity of Ingenol 5,20-Acetonide-3-O-angelate against its unprotected counterpart (Ingenol) or other analogs in various assays (e.g., PKC activation, cytotoxicity), researchers can dissect the role of the C-5 and C-20 hydroxyl groups in mediating specific biological responses, such as PKC-driven signaling versus apoptosis induction [1].

Scenario 3: Positive Control or Reference Standard in Analytical Chemistry Workflows

Given its well-defined chemical structure and availability in high purity (typically ≥98% by HPLC), Ingenol 5,20-Acetonide-3-O-angelate can serve as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS) designed to detect and quantify ingenol derivatives in natural product extracts, reaction mixtures, or biological samples. Its distinct retention time and mass spectrometric properties make it a suitable marker for method calibration .

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